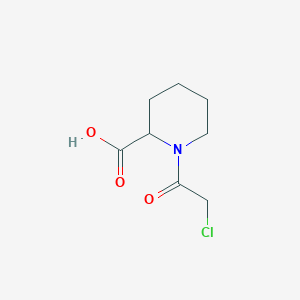

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloroacetyl group attached to the piperidine ring, which imparts unique chemical properties to the molecule

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid typically involves the reaction of piperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Piperidine+Chloroacetyl chloride→1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature to prevent side reactions and to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for further applications.

化学反应分析

Types of Reactions

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: The reaction can be performed using aqueous acid or base under reflux conditions.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups.

Oxidation and Reduction Reactions: Formation of oxidized or reduced products with altered chemical properties.

Hydrolysis: Formation of the corresponding carboxylic acid.

科学研究应用

Synthesis of Pharmaceutical Compounds

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the construction of complex molecular frameworks essential for drug development.

Case Study: Dipeptidyl Peptidase IV Inhibitors

A notable application of this compound is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin. The synthesis involves the acylation of L-proline followed by conversion to a carbonitrile derivative. This method demonstrates the utility of this compound in creating effective therapeutic agents for managing type 2 diabetes .

Anticancer Research

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. Research indicates that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines.

Chemical Properties and Reactivity

The chemical structure of this compound contributes to its reactivity in organic synthesis. The presence of both chloroacetyl and carboxylic acid functional groups allows for diverse reaction pathways, including nucleophilic acyl substitution and cyclization reactions.

The exploration of this compound is ongoing, with research focusing on:

- Enhanced Synthesis Techniques : Developing more efficient synthetic routes to minimize waste and improve yield.

- Broader Therapeutic Applications : Investigating its role in treating other conditions beyond diabetes and cancer, potentially expanding its utility in pharmacology.

- Structure-Activity Relationship Studies : Understanding how modifications to its structure can enhance biological activity or reduce side effects.

作用机制

The mechanism of action of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules to form covalent bonds and alter their function.

相似化合物的比较

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid can be compared with other similar compounds, such as:

1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: This compound also contains a chloroacetyl group but has a pyrrolidine ring instead of a piperidine ring. It is used as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors.

Chloroacetyl chloride: A simpler compound that serves as a reagent in the synthesis of various chloroacetyl derivatives.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other chloroacetyl-containing compounds.

生物活性

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a piperidine ring and a chloroacetyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

- Chemical Formula : C₉H₁₄ClNO₃

- Molecular Weight : 203.67 g/mol

- CAS Number : 1236257-83-2

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. The chloroacetyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that affect cellular pathways. This interaction may result in antimicrobial and anticancer properties, as suggested by preliminary studies.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate antimicrobial activity | Staphylococcus aureus, MRSA |

| Related piperidine derivatives | Broad-spectrum activity | Mycobacterium tuberculosis, E. faecalis |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Initial studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, they may retain low toxicity against normal mammalian cells . This selectivity is vital for developing therapeutic agents with minimal side effects.

Case Studies and Research Findings

- Synthesis and Evaluation : A study optimized the synthesis of related piperidine derivatives, including this compound, and evaluated their biological activities against various pathogens. The results indicated a promising antibacterial profile with potential applications in treating resistant infections .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications to the chloroacetyl group significantly impact their biological efficacy. Compounds with electron-withdrawing groups showed enhanced antibacterial properties, suggesting that further structural modifications could yield even more potent derivatives .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate that compounds like this compound possess favorable absorption and distribution characteristics, which are critical for their development as pharmaceuticals .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, describes a related compound synthesized via hydrolysis using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours. Reaction optimization should consider:

- Catalysts : Palladium diacetate and tert-butyl XPhos for coupling reactions.

- Solvents : Use of polar aprotic solvents like acetonitrile or tert-butyl alcohol for intermediate steps.

- Temperature Control : Maintain 40–100°C during coupling steps to balance reaction rate and byproduct formation .

- Data Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HCl, H₂O, 93–96°C | 63.44 g |

| 2 | K₂CO₃, CH₃CN | – |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- X-ray Crystallography : Used to confirm stereochemistry, as demonstrated for analogous piperidine derivatives (e.g., resolved a crystal structure with R factor = 0.051) .

- HPLC/MS : Quantify purity (>95%) and detect trace impurities.

- Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., chloroacetyl and carboxylic acid moieties) .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloroacetyl group.

- Decomposition Risks : Avoid exposure to oxidizers; toxic gases (e.g., HCl, CO) may form under incompatible conditions .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to mitigate respiratory and dermal hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for chloroacetyl-piperidine derivatives?

- Methodological Answer :

- Data Validation : Cross-reference regulatory classifications (e.g., IARC, OSHA) for carcinogenicity. notes that some analogs are classified as potential carcinogens at ≥0.1% concentration.

- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to resolve discrepancies between literature and experimental data .

Q. What strategies optimize the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH 4–6) to slow hydrolysis of the chloroacetyl group.

- Lyophilization : Convert aqueous solutions to stable lyophilized powders for long-term storage .

- Excipient Screening : Add stabilizers like cyclodextrins to encapsulate reactive sites .

Q. How does steric hindrance influence the reactivity of the chloroacetyl group in this compound?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to analyze electron density and steric effects around the chloroacetyl moiety.

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 2-piperidinecarboxylic acid derivatives) under nucleophilic substitution conditions .

Q. What experimental approaches validate the compound’s role as a protease inhibitor scaffold?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition constants (Kᵢ) against target proteases.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine or chloroacetyl groups and correlate changes with inhibitory potency .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) under controlled temperatures. notes insolubility in water but solubility in polar aprotic solvents .

- Hansen Solubility Parameters : Calculate HSP values to predict miscibility gaps .

属性

IUPAC Name |

1-(2-chloroacetyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUARARFATZWPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。